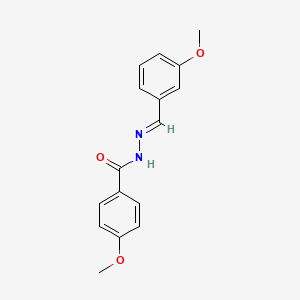![molecular formula C17H16Cl2N4O4 B11564749 2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11564749.png)
2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes dichlorophenoxy and dimethylamino-nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Preparation of Hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide with 2-(dimethylamino)-5-nitrobenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the reactions, ensuring controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets specific enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propanoic Acid: Another herbicide with comparable properties.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide is unique due to its combination of dichlorophenoxy and dimethylamino-nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16Cl2N4O4 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Cl2N4O4/c1-22(2)15-5-4-13(23(25)26)7-11(15)9-20-21-17(24)10-27-16-6-3-12(18)8-14(16)19/h3-9H,10H2,1-2H3,(H,21,24)/b20-9+ |
InChI Key |
MZUKBDPVUYAISP-AWQFTUOYSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11564666.png)
![1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11564668.png)
![6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564669.png)
![2-ethoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11564676.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11564680.png)
![Methyl 4-{[(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11564682.png)
![2-amino-4-(4-chloro-3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11564684.png)
![2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11564688.png)
![4-bromo-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11564693.png)
![2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde](/img/structure/B11564696.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11564699.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B11564700.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11564702.png)
